5-Iodosalicylic acid

Description

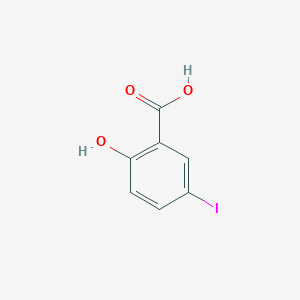

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDNKOFGNPGRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152281 | |

| Record name | 5-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-30-2 | |

| Record name | 5-Iodosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodosalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6XQF5B67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 5-Iodosalicylic acid?

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Iodosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 119-30-2), a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1][2] This document consolidates critical data from various sources, presents experimental methodologies, and visualizes relevant chemical transformations to support research and development activities.

Chemical Identity and Structure

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and formulation development.

| Property | Value | Source(s) |

| Appearance | White to slightly beige or pale yellow crystalline powder. | [1][3][4][7][10] |

| Melting Point | 189 - 204 °C | [1][3][4][6][7][9][10][11][12][13] |

| Boiling Point | 371.4 °C at 760 mmHg (Predicted) | [10][12][14] |

| Solubility | Sparingly soluble in water; readily soluble in methanol (B129727), ethanol (B145695), and acetone. | [1][6][10][12] |

| Density | ~2.155 g/cm³ | [14] |

| pKa | 2.67 ± 0.10 (Predicted) | [1][10] |

| Vapor Pressure | 3.56 x 10⁻⁶ mmHg at 25°C | [14] |

| Flash Point | 178.4 °C | [14] |

Chemical Properties and Reactivity

This compound is a stable compound under normal storage conditions, though it is noted to be light-sensitive.[1][6][7][10] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

Key aspects of its reactivity include:

-

Acidity: As a carboxylic acid, it undergoes typical acid-base reactions. Its acidity is influenced by the electron-withdrawing effects of the iodine atom and the hydroxyl group on the benzene (B151609) ring.

-

Reagent in Organic Synthesis: It serves as a versatile building block for more complex molecules. The iodine atom provides a reactive site for various coupling reactions.[1]

-

Applications in Synthesis: It is a crucial starting material for:

A common reaction is the esterification of the carboxylic acid group. For instance, it is converted to its methyl ester as an intermediate step in the synthesis of more complex pharmaceutical analogues.[15]

Experimental Protocols

The characterization of this compound involves several standard analytical techniques.

4.1 Melting Point Determination

-

Methodology: The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample is recorded. The reported values for this compound show some variation, which can be attributed to the purity of the sample and the specific apparatus used.[3][7][11][13]

4.2 Assay by Acid-Base Titration

-

Methodology: The purity of this compound can be determined by aqueous acid-base titration.[3][4] A precisely weighed sample is dissolved in a suitable solvent (e.g., a mixture of ethanol and water). The solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide, using a pH meter or a colorimetric indicator to determine the endpoint. The percentage purity is calculated based on the amount of titrant required to neutralize the carboxylic acid.

4.3 Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

-

Methodology: FTIR is used to identify the functional groups present in the molecule.[4] A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[5] The infrared spectrum is recorded, showing characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-O, C-I, and aromatic C-H bonds, confirming the compound's identity.

4.4 Synthesis of Methyl 5-iodosalicylate

-

Protocol: As a representative synthetic procedure, this compound is converted to its methyl ester.[15] This is achieved by reacting the acid with methanol and trimethyl orthoformate in the presence of a catalytic amount of sulfuric acid.[15] The mixture is typically heated under reflux, and the product, methyl 5-iodosalicylate, is isolated and purified using standard techniques like crystallization or chromatography.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | Spectrum recorded in DMSO-d₆ (400 MHz) shows characteristic peaks at δ (ppm): 8.038, 7.787, and 6.825. These signals correspond to the protons on the aromatic ring. | [1][16] |

| ¹³C NMR | Data is available for this compound, typically recorded in DMSO-d₆, which would show seven distinct carbon signals corresponding to the molecular structure. | [1][14] |

| FTIR | The spectrum (KBr disc) displays characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-iodine (C-I) functional groups, confirming the structure. | [1][5][14] |

| Mass Spec. | Mass spectrometry data is available and would show a molecular ion peak corresponding to its molecular weight, confirming the elemental composition. | [1][14] |

Safety and Handling

This compound is classified as an irritant.[1][5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5][9]

-

Precautionary Measures: Use in a well-ventilated area.[1][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][17][18] Avoid breathing dust.[1][17] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1][17]

References

- 1. Page loading... [wap.guidechem.com]

- 2. openpr.com [openpr.com]

- 3. This compound, 97% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. This compound | CAS 119-30-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. This compound technical grade 119-30-2 [sigmaaldrich.com]

- 10. This compound CAS#: 119-30-2 [m.chemicalbook.com]

- 11. 5-ヨードサリチル酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 119-30-2 [chemicalbook.com]

- 13. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Synthesis routes of this compound [benchchem.com]

- 16. This compound(119-30-2) 1H NMR spectrum [chemicalbook.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. This compound technical grade 119-30-2 [sigmaaldrich.com]

A Comprehensive Guide to the Synthesis and Purification of 5-Iodosalicylic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 5-iodosalicylic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows to support researchers in their laboratory work.

Introduction

This compound (2-hydroxy-5-iodobenzoic acid) is an aromatic organic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene (B151609) ring, allows for a variety of chemical transformations. The presence of the iodine atom is particularly significant, as it can be readily displaced or participate in cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.[2] In the pharmaceutical industry, this compound is a starting material for the development of anti-inflammatory, antibacterial, and antifungal agents.[2]

This guide details two primary methods for the synthesis of this compound: the direct iodination of salicylic (B10762653) acid and the Sandmeyer reaction of 5-aminosalicylic acid. A comprehensive protocol for its purification via recrystallization is also provided.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 119-30-2 | [2] |

| Molecular Formula | C₇H₅IO₃ | [2] |

| Molecular Weight | 264.02 g/mol | [3] |

| Appearance | White to off-white or slightly beige crystalline powder | [2] |

| Melting Point | 194-204 °C | [4] |

| Solubility | Sparingly soluble in water; readily soluble in ethanol (B145695) and acetone. | [2] |

| pKa | 2.67 ± 0.10 (Predicted) | [2] |

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Table 2 provides typical spectral data for this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR | Spectra available in DMSO-d₆. | [5] |

| ¹³C NMR | Spectra available. | [5] |

| IR (KBr disc) | Spectra available. | [2] |

| Mass Spectrometry | Spectra available. | [2] |

Synthesis of this compound

Two robust methods for the synthesis of this compound are presented below. The direct iodination of salicylic acid is a common approach, while the Sandmeyer reaction offers an alternative route from a different starting material.

Method 1: Direct Iodination of Salicylic Acid

This method involves the electrophilic aromatic substitution of salicylic acid with an iodinating agent. While various iodinating systems can be employed, a common and effective method utilizes iodine monochloride. The following protocol is adapted from a reliable procedure for the di-iodination of salicylic acid, with the stoichiometry adjusted to favor mono-substitution.[6]

-

Dissolution of Salicylic Acid: In a well-ventilated fume hood, dissolve 13.8 g (0.1 mol) of salicylic acid in 125 mL of glacial acetic acid in a 500 mL beaker equipped with a magnetic stirrer. Gentle warming may be required to achieve complete dissolution.

-

Preparation of Iodinating Agent: In a separate container, prepare a solution of 16.2 g (0.1 mol) of iodine monochloride in 90 mL of glacial acetic acid.

-

Reaction: With vigorous stirring, slowly add the iodine monochloride solution to the salicylic acid solution. After the addition is complete, add 400 mL of water to the reaction mixture. A precipitate of this compound should form.

-

Heating: Gradually heat the reaction mixture with stirring on a hot plate to 80°C and maintain this temperature for approximately 30 minutes. The total heating time should be around one hour.

-

Work-up: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold acetic acid, followed by a thorough washing with cold water to remove any residual acid and unreacted reagents.

-

Drying: Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.

Method 2: Sandmeyer Reaction of 5-Aminosalicylic Acid

The Sandmeyer reaction provides an alternative route to this compound, starting from 5-aminosalicylic acid. This multi-step process involves the diazotization of the amino group, followed by its displacement with iodine.

-

Diazotization: In a beaker, suspend 15.3 g (0.1 mol) of 5-aminosalicylic acid in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water. Cool the mixture to 0-5°C in an ice bath with constant stirring. Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite (B80452) in 20 mL of water, keeping the temperature below 5°C. Continue stirring for 15-20 minutes after the addition is complete.

-

Iodide Reaction: In a separate flask, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

-

Decomposition: Gently warm the reaction mixture on a water bath to about 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the mixture to room temperature. If any free iodine is present (indicated by a brownish color), add a small amount of sodium thiosulfate (B1220275) solution until the color disappears.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

Purification of this compound

The crude this compound obtained from either synthesis method can be purified by recrystallization to obtain a product of high purity suitable for research purposes. Water is a commonly used solvent for this purpose.[7]

Experimental Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot water until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, crystals of this compound will form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water.

-

Drying: Dry the purified crystals to a constant weight.

Purification Workflow Diagram

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Salicylic acid and its derivatives: Can cause skin and eye irritation.[2]

-

Glacial acetic acid: Corrosive and has a strong odor.

-

Iodine monochloride: Corrosive and toxic. Handle with extreme care.

-

Hydrochloric acid: Corrosive.

-

Sodium nitrite: Oxidizing agent and toxic.

-

Potassium iodide: Handle with care.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This guide provides detailed and practical information for the synthesis and purification of this compound for research and development purposes. The presented protocols for direct iodination and the Sandmeyer reaction offer reliable methods for obtaining this valuable chemical intermediate. Adherence to the detailed purification procedures will ensure a high-purity product suitable for demanding research applications. The provided quantitative data and workflow diagrams serve as a valuable resource for planning and executing these chemical transformations safely and efficiently.

References

A Technical Guide to the Solubility of 5-Iodosalicylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodosalicylic acid in frequently used laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative descriptions and provides a detailed experimental protocol for determining solubility, enabling researchers to ascertain these values under their specific laboratory conditions.

Solubility Profile of this compound

This compound is a white to off-white crystalline powder.[1] Its solubility is a critical parameter for its use in chemical synthesis, pharmaceutical formulation, and various research applications. A summary of its solubility in common laboratory solvents, based on available data, is presented below. It is important to note that while qualitative descriptors are available, specific quantitative solubility data (e.g., in g/L or mg/mL at a given temperature) is not readily found in the surveyed chemical literature and databases.

| Solvent | Formula | Type | Qualitative Solubility |

| Water | H₂O | Polar Protic | Sparingly soluble[1] |

| Methanol | CH₃OH | Polar Protic | Soluble ("almost transparent")[1][2][3] |

| Ethanol | C₂H₅OH | Polar Protic | Readily soluble[1] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Readily soluble[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | No specific data found, but generally a strong solvent for organic compounds. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | No specific data found, but generally a strong solvent for organic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound such as this compound. This protocol is based on the widely used isothermal saturation method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) or sealed ampoules

-

Constant temperature bath or incubator with shaker

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

pH meter (for aqueous solutions)

-

Thermometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached. The time to reach equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the solid to settle for at least 30 minutes at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

Calculate the mass of the dissolved this compound.

-

The solubility can then be expressed in terms of g/L or mg/mL.

-

-

Instrumental Analysis (more common and accurate):

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable standard curve).

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in molarity (mol/L) or mass concentration (g/L).

-

-

Data Reporting:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the average solubility and the standard deviation.

-

Clearly state the solvent, the experimental temperature, and the analytical method used.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For applications requiring precise solubility data, it is strongly recommended to perform the experimental determination as outlined.

References

Spectral properties of 5-Iodosalicylic acid (NMR, IR, Mass Spec).

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 5-Iodosalicylic acid, a compound of interest in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.

Data Presentation

The spectral data for this compound is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum of this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | ~11.4 | Singlet (broad) | - |

| Aromatic Proton (H-6) | ~8.04 | Doublet | 2.3 |

| Aromatic Proton (H-4) | ~7.78 | Doublet of Doublets | 8.7, 2.3 |

| Aromatic Proton (H-3) | ~6.82 | Doublet | 8.7 |

| Hydroxyl (-OH) | Variable (broad) | Singlet (broad) | - |

Note: The chemical shifts of the acidic protons (-COOH and -OH) can be variable and are dependent on concentration and temperature.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for this compound in DMSO-d₆ shows the following characteristic peaks:

| Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (-COOH) | ~171.0 |

| C-2 (C-OH) | ~161.1 |

| C-4 | ~142.6 |

| C-6 | ~136.6 |

| C-1 (C-COOH) | ~120.5 |

| C-3 | ~117.4 |

| C-5 (C-I) | ~80.6 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3200-2500 | Broad, Strong |

| O-H Stretch (Phenolic) | ~3100 | Broad, Medium |

| C=O Stretch (Carboxylic Acid) | ~1670 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1470 | Medium-Strong |

| C-O Stretch (Phenolic) | ~1290 | Strong |

| O-H Bend (Carboxylic Acid) | ~1430 | Medium |

| C-I Stretch | ~600 | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern. The molecular formula is C₇H₅IO₃ and the molecular weight is approximately 264.02 g/mol .[1]

| m/z | Relative Intensity (%) | Assignment |

| 264 | High | Molecular Ion [M]⁺ |

| 246 | Moderate | [M - H₂O]⁺ |

| 218 | Moderate | [M - H₂O - CO]⁺ or [M - COOH]⁺ |

| 121 | High | [I-C₆H₄-OH]⁺ |

| 93 | High | [C₆H₅O₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal using a pressure clamp to ensure good contact. The sample spectrum is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to induce vaporization.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

Health and Safety in Handling 5-Iodosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 5-Iodosalicylic acid (CAS No. 119-30-2), a compound utilized in the pharmaceutical and chemical research sectors.[1] Due to its hazardous properties, a thorough understanding of safe handling procedures, potential risks, and emergency responses is critical for all personnel working with this substance.

Physicochemical and Hazard Identification

This compound is a white to off-white or slightly beige crystalline powder.[1][2] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol (B145695) and acetone.[1] Proper identification and understanding of its intrinsic hazards are the foundation of safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 119-30-2 | [1][2][3] |

| Molecular Formula | C7H5IO3 | [1][2] |

| Molecular Weight | 264.02 g/mol | [2][4] |

| Appearance | White to slightly beige powder/crystals | [1][2][5] |

| Melting Point | 194-204 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and methanol. | [1] |

| pKa | 2.67 ± 0.10 (Predicted) | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |

Table 2: GHS Hazard Classification and Statements

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | References |

| Skin Irritation | 2 | Irritant | Warning | H315: Causes skin irritation | [1][3][4] |

| Serious Eye Irritation | 2 | Irritant | Warning | H319: Causes serious eye irritation | [1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Irritant | Warning | H335: May cause respiratory irritation | [1][3][4] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8][9] A face shield may be necessary for tasks with a high risk of dust generation.[10]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[7][8][9][10] Protective clothing, such as a lab coat or coveralls, is required to prevent skin contact.[6][8][10]

-

Respiratory Protection: For operations where dust may be generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[3][7][8][10] All respirator users must be properly fit-tested and trained.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] Local exhaust ventilation, such as a fume hood, is recommended to control airborne dust.[11]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]

Storage Requirements

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. | [1][13] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice/attention. | [1][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |

Spill Response

A chemical spill of this compound should be handled with caution to prevent dust generation and exposure.

-

Minor Spill:

-

Alert others in the vicinity.

-

Wear appropriate PPE.

-

Gently cover the spill with a damp paper towel to avoid making the powder airborne.

-

Carefully scoop the material into a suitable container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Major Spill:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Restrict access to the spill area.

-

Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

-

Experimental Protocols for Hazard Determination

The GHS classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Principle: A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit) under a gauze patch for a specified duration. The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points.

-

Methodology:

-

A single animal is initially tested.

-

0.5 g of the solid substance, moistened with a small amount of a suitable solvent (e.g., water), is applied to a small area of skin (approximately 6 cm²).

-

The application site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a standardized scale.

-

If a corrosive effect is not observed, the response is confirmed in additional animals.

-

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (usually a rabbit). The eye is then observed for any adverse effects on the cornea, iris, and conjunctiva.

-

Methodology:

-

Initially, a single animal is used.

-

A small amount of the test substance (e.g., 0.1 mL of a liquid or not more than 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyelids are held together for about one second to prevent loss of the material.

-

The eye is examined for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling, at 1, 24, 48, and 72 hours after application.

-

The severity of the lesions is scored.

-

If a corrosive or severe irritant effect is not observed, the test may be confirmed in additional animals.

-

Toxicological Mechanisms and Workflows

While the precise signaling pathways for this compound-induced irritation are not fully elucidated, a general understanding of chemical irritant mechanisms can inform safety practices.

Hypothetical Signaling Pathway for Skin Irritation

Chemical irritants can trigger an inflammatory cascade in the skin. The following diagram illustrates a generalized pathway.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | CAS 119-30-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C7H5IO3 | CID 8388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sams-solutions.com [sams-solutions.com]

- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 8. hazmatschool.com [hazmatschool.com]

- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 10. realsafety.org [realsafety.org]

- 11. umanitoba.ca [umanitoba.ca]

- 12. Study Explains Why Some Creams and Cosmetics May Cause a Skin Rash | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-Iodosalicylic Acid in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, has been a compound of interest in chemical and pharmaceutical research for over a century. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis, physicochemical properties, and its applications in drug development and chemical research. Detailed experimental protocols for key synthesis methods are provided, along with a summary of its quantitative biological activity. This document aims to serve as a core reference for researchers and professionals working with or interested in the applications of this compound.

Discovery and History

The exploration of halogenated salicylic acid derivatives dates back to the mid-19th century. While the exact first synthesis of this compound is not definitively documented in readily available literature, early investigations into the iodination of salicylic acid were conducted by researchers such as Lautemann in 1861. These initial studies laid the groundwork for the preparation of various iodosalicylic acid isomers. The primary focus of early research was on the antiseptic and therapeutic properties of these compounds, leveraging the known biological activity of both iodine and salicylic acid. Over the years, this compound has emerged as a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

This compound is a white to slightly beige crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅IO₃ | [2] |

| Molecular Weight | 264.02 g/mol | [3] |

| Melting Point | 198-201 °C | [2] |

| pKa | 2.77 | [2] |

| Solubility | Sparingly soluble in water, soluble in ethanol (B145695), methanol, and acetone. | [2] |

| Appearance | White to slightly beige crystalline powder | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Historically, direct iodination of salicylic acid was a common approach. Modern methods often employ more specific and higher-yielding reactions.

Historical Synthesis: Direct Iodination with Iodine Monochloride

A common historical method for the iodination of salicylic acid involves the use of iodine monochloride. While this method often yields a mixture of isomers and di-iodinated products, careful control of reaction conditions can favor the formation of the 5-iodo isomer.

Experimental Protocol:

-

Dissolution: Dissolve salicylic acid (1 equivalent) in glacial acetic acid.

-

Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (1 equivalent) in glacial acetic acid to the salicylic acid solution with constant stirring.

-

Reaction: Heat the mixture gently to approximately 50-60 °C for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Precipitation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: The crude product, a mixture of iodosalicylic acid isomers, is then purified by fractional crystallization from a suitable solvent such as ethanol or aqueous ethanol to isolate the this compound.

Modern Synthesis: Sandmeyer-type Reaction

A more specific and higher-yielding modern approach involves a Sandmeyer-type reaction starting from 5-aminosalicylic acid.

Experimental Protocol:

-

Diazotization: Dissolve 5-aminosalicylic acid (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C. To this solution, add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise while maintaining the low temperature to form the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (excess) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water and a solution of sodium thiosulfate (B1220275) to remove any excess iodine, and then recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Reaction Workflow:

Caption: Sandmeyer-type synthesis of this compound.

Applications in Chemical Research and Drug Development

This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of various pharmaceutical compounds, including anti-inflammatory, antibacterial, and antifungal agents.[2] The iodine atom can be readily displaced or used as a handle for cross-coupling reactions to introduce other functional groups.

-

Chemical Research: In chemical research, it is utilized as a reagent or catalyst.[2] Its derivatives are explored for various applications, including the development of new materials and ligands for metal complexes.

-

Transthyretin (TTR) Binding: this compound and its di-iodo analogue have been shown to bind to transthyretin (TTR), a plasma protein associated with amyloid diseases.[4] The iodine substituents enhance the binding affinity to the TTR channel, suggesting a potential therapeutic application in stabilizing TTR and preventing amyloid fibril formation.[4]

Biological Activity

While the biological activity of salicylic acid is well-established, the addition of an iodine atom at the 5-position modifies its pharmacological profile. Research has indicated that this compound possesses anti-inflammatory, antibacterial, and antifungal properties.[2] However, specific quantitative data on its biological activity, such as IC50 values, are not extensively reported in publicly available literature, suggesting a need for further investigation in this area.

Table of Biological Activity (Illustrative - requires further research for specific values):

| Activity | Target/Assay | IC50 (µM) | Source |

| Anti-inflammatory | e.g., COX-2 Inhibition | Data not available | |

| Antibacterial | e.g., E. coli | Data not available | |

| Antifungal | e.g., C. albicans | Data not available |

Signaling Pathway Involvement

The direct involvement of this compound in specific cellular signaling pathways is not well-documented. However, based on the known mechanisms of salicylic acid and other halogenated derivatives, it can be hypothesized that its biological effects may be mediated through pathways related to inflammation and cellular stress. Salicylic acid itself is a key signaling molecule in plants, involved in systemic acquired resistance, and in animals, it is known to inhibit cyclooxygenase (COX) enzymes, affecting the prostaglandin (B15479496) synthesis pathway. Further research is required to elucidate the specific signaling pathways modulated by this compound.

Hypothesized Signaling Interaction:

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound remains a compound of significant interest due to its rich history and continued relevance in modern chemical and pharmaceutical research. While its foundational synthesis and discovery require deeper historical investigation, its utility as a synthetic intermediate and a potential therapeutic scaffold is well-recognized. This guide provides a current understanding of its properties and applications, highlighting the need for further research to fully elucidate its biological mechanisms and quantitative activity. The detailed protocols and compiled data herein offer a valuable resource for scientists and researchers aiming to explore the potential of this versatile molecule.

References

5-Iodosalicylic Acid and its Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodosalicylic acid, a halogenated derivative of salicylic (B10762653) acid, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. The introduction of an iodine atom at the C5 position of the salicylic acid ring significantly influences its physicochemical properties, leading to derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, quantitative biological data, and experimental protocols for key derivatives of this compound, with a focus on their anticancer, anti-inflammatory, and antibacterial properties. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and practical application in drug discovery and development.

Introduction

Salicylic acid and its derivatives have long been recognized for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The strategic modification of the salicylic acid backbone has led to the discovery of compounds with enhanced potency and a broader range of biological activities. This compound has emerged as a particularly interesting starting material for the synthesis of novel derivatives due to the unique properties conferred by the iodine substituent.[1] This guide explores the medicinal chemistry of this compound derivatives, presenting key findings in a structured and practical format for researchers in the field.

Synthesis of this compound Derivatives

The chemical reactivity of this compound allows for a variety of modifications at both the carboxylic acid and hydroxyl groups, leading to the synthesis of esters, amides, hydrazones, and Schiff bases.

General Synthesis of this compound Hydrazide

This compound is first esterified, typically using methanol (B129727) in the presence of an acid catalyst. The resulting methyl 5-iodosalicylate is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 5-iodosalicylhydrazide. This hydrazide is a key intermediate for the synthesis of hydrazones and other related derivatives.

Synthesis of Schiff Bases and Hydrazones

Schiff bases and hydrazones of this compound are synthesized by the condensation reaction of 5-iodosalicylhydrazide with various aromatic or heteroaromatic aldehydes and ketones. This reaction is typically carried out in a suitable solvent like ethanol (B145695) with a catalytic amount of acid.

Pharmacological Activities

Derivatives of this compound have demonstrated promising activities in several therapeutic areas.

Anticancer Activity

While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, related salicylanilide (B1680751) and hydrazone derivatives have shown significant anticancer potential.[2][3] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Related Salicylic Acid Derivatives

| Compound Class | Cell Line | Activity | Reference |

| Salicylanilides | Various | Inhibition of mTOR, STAT3, NF-κB | [1] |

| Salicylaldehyde Hydrazones | Leukemia and Breast Cancer Cell Lines | Cytotoxic effects | [4] |

| Indolyl-Hydrazones | Breast Cancer (MCF-7) | Apoptosis induction, Kinase inhibition | [5] |

Anti-inflammatory Activity

Derivatives of 5-chlorosalicylic acid, a closely related compound, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1] This suggests that this compound derivatives may exert their anti-inflammatory effects through a similar mechanism.

Table 2: Anti-inflammatory Activity of 5-Chlorosalicylic Acid Amide Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB Luciferase Assay | 15 | [1] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB Luciferase Assay | 17 | [1] |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB Luciferase Assay | 91 | [1] |

Antibacterial Activity

Hydrazide-hydrazones of 4-iodosalicylic acid have been synthesized and evaluated for their antibacterial activity, showing promising results against Gram-positive bacteria.[6] The mechanism of action for some antibacterial Schiff bases has been linked to the inhibition of bacterial DNA gyrase and topoisomerase IV.[7]

Table 3: Antibacterial Activity of 4-Iodosalicylic Acid Hydrazide-Hydrazones

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone 3 | Gram-positive cocci and bacilli | 7.81–15.62 | [6] |

| Hydrazide-hydrazone 4 | Gram-positive cocci and bacilli | 7.81–15.62 | [6] |

| Hydrazide-hydrazone 5 | Gram-positive cocci and bacilli | 7.81–15.62 | [6] |

Note: MIC stands for Minimum Inhibitory Concentration.

Signaling Pathways and Mechanism of Action

The biological activities of this compound derivatives are attributed to their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a crucial mediator of the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] Some salicylic acid derivatives have been shown to inhibit this pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. The Annexin V/PI staining assay is a common method to detect and quantify apoptotic cells.

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Experimental Protocols

Synthesis of 5-Iodosalicylhydrazide

-

Esterification of this compound: A mixture of this compound (1 equivalent) in methanol (10 volumes) and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the methanol is evaporated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 5-iodosalicylate.

-

Hydrazinolysis of Methyl 5-Iodosalicylate: Methyl 5-iodosalicylate (1 equivalent) is dissolved in ethanol (10 volumes), and hydrazine hydrate (2-3 equivalents) is added. The mixture is refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the resulting solid is triturated with cold water, filtered, washed with water, and dried to afford 5-iodosalicylhydrazide.

General Procedure for the Synthesis of Schiff Bases/Hydrazones

A solution of 5-iodosalicylhydrazide (1 equivalent) and a substituted aldehyde or ketone (1.1 equivalents) in absolute ethanol (15 volumes) is refluxed in the presence of a catalytic amount of glacial acetic acid for 6-10 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base or hydrazone.

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A serial two-fold dilution of the test compounds is prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

An inoculum of the microbial suspension (adjusted to 0.5 McFarland standard) is added to each well.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for 48 or 72 hours.

-

After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The formazan (B1609692) crystals formed are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Annexin V/PI Apoptosis Assay

-

Cells are seeded and treated with the test compound as described for the MTT assay.

-

After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Western Blot Analysis

-

Cells are treated with the test compound, and total protein is extracted using a suitable lysis buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse pharmacological activities. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action, supported by quantitative data and detailed experimental protocols. The structural versatility of the this compound scaffold offers significant opportunities for the design and development of new therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this important class of molecules in medicinal chemistry.

References

- 1. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections | MDPI [mdpi.com]

- 7. Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of 5-Iodosalicylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodosalicylic acid and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory, antibacterial, and antifungal applications.[1] Their core structure, a salicylic (B10762653) acid backbone with an iodine substitution, provides a unique scaffold for the development of targeted therapies. Understanding the precise molecular mechanisms through which these derivatives exert their effects is paramount for optimizing their design and advancing their clinical translation. This technical guide synthesizes the current understanding of the mechanisms of action of this compound derivatives, focusing on their interactions with key inflammatory and metabolic signaling pathways. We provide a comprehensive overview of their effects on Nuclear Factor-kappa B (NF-κB) signaling, Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) activation, and 5-Lipoxygenase (5-LOX) inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanisms of Action

The therapeutic effects of this compound derivatives are believed to be mediated through a multi-pronged approach, targeting critical nodes in cellular signaling cascades involved in inflammation and metabolism. The primary mechanisms identified include the inhibition of the pro-inflammatory NF-κB pathway, modulation of the metabolic regulator PPAR-γ, and suppression of the pro-inflammatory enzyme 5-Lipoxygenase.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, orchestrating the expression of numerous genes involved in immunity and inflammation. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases. Evidence suggests that certain derivatives of salicylic acid can effectively suppress NF-κB activation. For instance, amidation of the carboxylic group and substitution at the 5-position of salicylic acid have been shown to enhance its NF-κB inhibitory activity.

Quantitative Data: NF-κB Inhibition

Due to the limited availability of specific quantitative data for this compound derivatives, the following table includes data for closely related 5-substituted salicylic acid amide derivatives to provide a comparative context for their potential inhibitory potency.

| Compound | Derivative Type | Cell Line | IC50 (µM) |

| 5-Chlorosalicyloyl-phenethylamine | Amide | HCT116 | 15 |

| 5-Chlorosalicyloyl-3-phenylpropylamine | Amide | HCT116 | 17 |

| 5-Chlorosalicyloyl-4-hydroxyphenylethylamine | Amide | HCT116 | 91 |

Data extrapolated from studies on 5-chlorosalicylic acid derivatives as a proxy for this compound derivatives.

Signaling Pathway Diagram: NF-κB Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of intervention by this compound derivatives, which are hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB dimer.

References

The Biological Activity of Halogenated Salicylic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic (B10762653) acid, a well-known phenolic compound, and its derivatives have long been a cornerstone of medicinal chemistry, most notably as the precursor to the anti-inflammatory drug aspirin (B1665792). The introduction of halogen substituents (Fluorine, Chlorine, Bromine, Iodine) onto the salicylic acid scaffold can profoundly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, significantly influence the compound's pharmacokinetic and pharmacodynamic behavior, often leading to enhanced or novel biological activities. This technical guide provides an in-depth overview of the biological activities of halogenated salicylic acid compounds, focusing on their anti-inflammatory and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylates are primarily attributed to their ability to modulate inflammatory signaling pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling cascade. Halogenation can enhance these inhibitory activities.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Halogenated salicylic acid derivatives exert their anti-inflammatory effects by targeting key nodes in the inflammatory response. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for degradation and allowing NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like COX-2.[1][2]

Salicylic acid and its derivatives have been shown to directly inhibit the activity of IKK-β, thereby preventing the degradation of IκBα and blocking the entire downstream signaling cascade.[1] This inhibition reduces the production of a host of inflammatory mediators.

Furthermore, these compounds can influence the Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are also activated by inflammatory stimuli and contribute to the production of inflammatory cytokines.[3]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potency of halogenated salicylic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) in various assays, such as the inhibition of NF-κB activity or the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 5-Chlorosalicylic acid derivatives | ||||

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB Luciferase | HCT116 | 15 | [4] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB Luciferase | HCT116 | 17 | [4] |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB Luciferase | HCT116 | 91 | [4] |

| Salicylate (B1505791) Analogues | ||||

| Aspirin | COX-2 dependent PGE2 synthesis | RAW 264.7 | 5.35 | [5] |

| Sodium Salicylate | COX-2 dependent PGE2 synthesis | RAW 264.7 | >100 | [5] |

| Gentisic acid (a salicylate metabolite) | COX-2 dependent PGE2 synthesis | RAW 264.7 | Significant inhibition at 10-100 µM | [5] |

Note: IC50 values are highly dependent on the specific experimental conditions and should be compared with caution across different studies.

Antimicrobial Activity

The incorporation of halogens, particularly chlorine, bromine, and iodine, can impart significant antimicrobial properties to the salicylic acid structure. This is often due to increased lipophilicity, which facilitates passage through microbial cell membranes, and the ability to interfere with essential cellular processes.

Structure-Activity Relationships

Studies have shown that the type and position of the halogen substituent are critical for antimicrobial efficacy. For instance, some research indicates that the antibacterial reactivity of simple halogenated salicylic acids follows the order: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid.[6] More complex derivatives, such as salicylanilides, show potent activity against multidrug-resistant bacteria like Staphylococcus aureus (MRSA).[7][8]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Halogenated Salicylanilide Derivatives | |||

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | S. aureus (MRSA and VRSA strains) | 0.031 - 0.062 | [7][8] |

| Various fluoro and trifluoromethyl-substituted salicylanilides | S. aureus ATCC 29213 | 0.25 - 64 | [7] |

| Salicylic Acid | |||

| Salicylic acid | E. coli | 250 - 500 | [9] |

| Salicylic acid | S. aureus | >1000 | [9] |

| Salicylic acid microcapsules | E. coli | 4000 | [10] |

| Salicylic acid microcapsules | S. aureus | 4000 | [10] |

Note: MIC values can vary based on the specific strain of microorganism and the testing methodology (e.g., broth microdilution, agar (B569324) dilution).

Experimental Protocols

Reproducible and rigorous experimental design is paramount in evaluating the biological activity of novel compounds. Below are detailed methodologies for key assays cited in this guide.

General Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity by measuring their effect on cytokine production in macrophages.

Protocol for Cytokine Inhibition Assay in RAW 264.7 Cells

This protocol details the measurement of pro-inflammatory cytokine inhibition in LPS-stimulated murine macrophages.[9][11][12]

-

Cell Culture: Seed RAW 264.7 macrophages in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Pre-treat the cells with various concentrations of the halogenated salicylic acid compound (or vehicle control) for 3 hours in a serum-free medium.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1-5 µg/mL to the wells (except for the unstimulated control group).

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol for Western Blot Analysis of NF-κB Activation

This protocol is used to assess the effect of a compound on the phosphorylation and degradation of IκBα, a key step in NF-κB activation.[2][13][14]

-

Cell Culture and Treatment: Culture and treat cells (e.g., A549 or RAW 264.7) as described above, but with a shorter LPS stimulation time (e.g., 30 minutes) suitable for observing changes in IκBα phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities. Normalize the p-IκBα levels to total IκBα and the loading control to determine the extent of inhibition.

Protocol for Broth Microdilution MIC Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[15][16][17]

-

Compound Preparation: Prepare a stock solution of the halogenated salicylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria in medium without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-